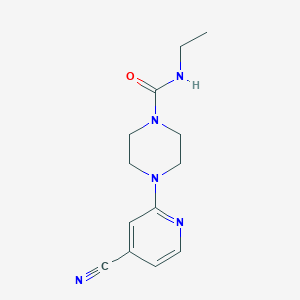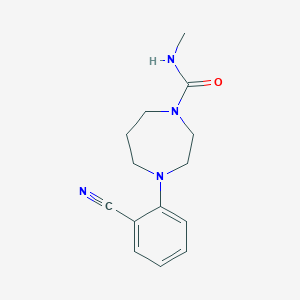
4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide, also known as Ro 15-4513, is a chemical compound that belongs to the benzodiazepine family. It is a potent antagonist of the GABA-A receptor, which is the main inhibitory neurotransmitter in the central nervous system. Ro 15-4513 has been extensively studied for its biochemical and physiological effects and its potential applications in scientific research.
作用機序
4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 acts as a competitive antagonist of the GABA-A receptor. It binds to the receptor at a site that is distinct from the benzodiazepine binding site, which results in the inhibition of the receptor's activity. This leads to a decrease in the inhibitory effects of GABA on the central nervous system, which can result in increased excitability and seizures.
Biochemical and Physiological Effects:
4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine in the striatum, which is a key region of the brain involved in reward and motivation. 4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 has also been shown to decrease the release of acetylcholine in the hippocampus, which is involved in learning and memory.
実験室実験の利点と制限
4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 has several advantages for use in lab experiments. It is a potent and selective antagonist of the GABA-A receptor, which allows for the specific investigation of the receptor's function. 4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 is also relatively stable and easy to handle in the lab. However, one limitation of 4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 is that it can be difficult to solubilize in water, which can limit its use in certain experimental protocols.
将来の方向性
There are several potential future directions for the study of 4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513. One area of interest is the investigation of the role of the GABA-A receptor in alcohol addiction and withdrawal. 4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 has been shown to be effective in reducing alcohol withdrawal symptoms in animal models, and further research in this area could lead to the development of new treatments for alcohol addiction. Another potential future direction is the investigation of the effects of 4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 on other neurotransmitter systems, such as the glutamate system, which is involved in a wide range of neurological disorders.
合成法
4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 can be synthesized through a series of chemical reactions. The first step involves the reaction of 2-cyanophenyl magnesium bromide with N-methyl-1,4-diazepane-1-carboxylic acid, which results in the formation of 4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxylic acid. This intermediate is then converted into 4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 through a series of chemical transformations, including the addition of a carbonyl group and the removal of a carboxylic acid group.
科学的研究の応用
4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 has been widely used in scientific research to study the GABA-A receptor and its role in the central nervous system. It is commonly used as a tool compound to selectively block the effects of benzodiazepines on the receptor. 4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 has also been used to investigate the role of the GABA-A receptor in alcohol addiction and withdrawal.
特性
IUPAC Name |
4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-16-14(19)18-8-4-7-17(9-10-18)13-6-3-2-5-12(13)11-15/h2-3,5-6H,4,7-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTUVHHSDXHERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCCN(CC1)C2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-methylpyrazol-4-yl)ethyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7529753.png)
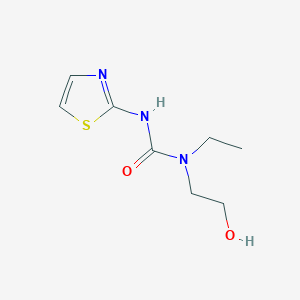
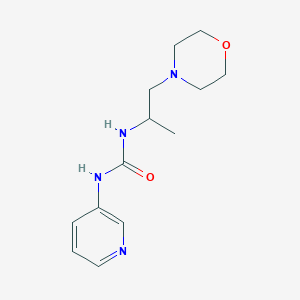
![N-[[5-(4-chlorophenyl)furan-2-yl]methyl]cyclopentanamine](/img/structure/B7529775.png)
![N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide](/img/structure/B7529792.png)
![N-[4-[2-(dimethylamino)ethoxy]phenyl]cyclopentanecarboxamide](/img/structure/B7529793.png)
![3-(2,5-Difluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7529806.png)
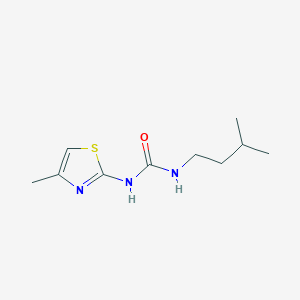
![N-[[5-(4-bromophenyl)furan-2-yl]methyl]cyclopropanamine](/img/structure/B7529813.png)

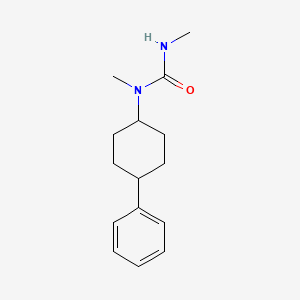

![1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea](/img/structure/B7529857.png)
